molecular formula C19H19N3O B12131592 N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B12131592
M. Wt: 305.4 g/mol
InChI Key: LJXFGFOGKAXHSX-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their anti-malarial properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, known for their roles in biological systems.

Uniqueness

N-(butan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-butan-2-yl-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-3-13(2)21-19(23)15-12-18(17-10-6-7-11-20-17)22-16-9-5-4-8-14(15)16/h4-13H,3H2,1-2H3,(H,21,23)

InChI Key

LJXFGFOGKAXHSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

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